3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanamide
Description
Properties
Molecular Formula |
C6H10BrN5O |
|---|---|
Molecular Weight |
248.08 g/mol |
IUPAC Name |
3-amino-3-(5-bromo-3-methyltriazol-4-yl)propanamide |
InChI |
InChI=1S/C6H10BrN5O/c1-12-5(6(7)10-11-12)3(8)2-4(9)13/h3H,2,8H2,1H3,(H2,9,13) |
InChI Key |
QTTKMLHFBANMTO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N=N1)Br)C(CC(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthesis via N-Guanidinosuccinimide Intermediates
This approach, as described in recent literature, involves two main stages:
Preparation of N-Guanidinosuccinimide (Intermediate 2):
Starting from succinic anhydride and aminoguanidine hydrochloride, N-guanidinosuccinimide is synthesized through nucleophilic attack and ring formation under microwave irradiation, which enhances reaction efficiency and yields.Reaction with Amine Nucleophiles:
The N-guanidinosuccinimide intermediate reacts with various amines (including primary, secondary, and aromatic amines) via nucleophilic ring opening, followed by cyclization to form the triazole ring. Microwave irradiation facilitates tandem reactions, leading to the formation of the target compound.
Succinic anhydride + Aminoguanidine hydrochloride → N-Guanidinosuccinimide
N-Guanidinosuccinimide + Amine → 3-Amino-3-(substituted-1H-1,2,4-triazol-5-yl)propanamide
- Microwave irradiation at 170°C for 20–30 minutes.
- Solvent: Ethanol, acetonitrile, or water, optimized for yield.
- Catalysts: None typically required, but acid or base catalysis can be employed to facilitate ring opening.
Synthesis via N-Arylsuccinimide Intermediates
An alternative pathway involves:
Preparation of N-Arylsuccinimides:
Derived from succinic anhydride and arylamines (e.g., 4-bromoaniline), synthesized via nucleophilic substitution, often under reflux conditions.Reaction with Aminoguanidine Hydrochloride:
Under microwave conditions, N-arylsuccinimides undergo nucleophilic attack by aminoguanidine hydrochloride, leading to ring opening and subsequent cyclization to form the triazole ring.
Succinic anhydride + Aryl amine → N-Arylsuccinimide
N-Arylsuccinimide + Aminoguanidine hydrochloride → Target compound
- Microwave irradiation at 170°C.
- Solvent: Acetonitrile or dimethylformamide.
- Reaction times: 20–25 minutes.
Specific Synthesis of the Brominated Triazole Derivative
The key structural feature, 4-bromo-1-methyl-1H-1,2,3-triazol-5-yl , can be introduced via click chemistry :
Azide-Alkyne Cycloaddition:
The synthesis begins with the formation of an azide derivative from suitable precursors, followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) in aqueous media, yielding the 1,2,3-triazole core with bromination at the 4-position.Methylation:
The methyl group at the N-1 position is introduced via methylation agents such as methyl iodide or dimethyl sulfate under basic conditions.
- CuAAC: Copper(I) catalysts, tert-butanol/water mixture, room temperature, 12–24 hours.
- Methylation: Methyl iodide, potassium carbonate, reflux in acetone or acetonitrile.
Optimization and Yield Data
| Parameter | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Microwave temperature | 170°C | 65–80 | Efficient ring formation |
| Reaction time | 20–30 min | — | Shorter times improve yield |
| Solvent | Acetonitrile, ethanol | 64–75 | Choice affects nucleophilicity and yield |
| Catalyst | None or CuI for click reactions | — | Catalyzed reactions increase efficiency |
Summary of Research Findings
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the bromo-substituted triazole ring, where the bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Amines, thiols, alkoxides, and other nucleophiles under suitable conditions (e.g., solvent, temperature, catalyst).
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring or the propanamide moiety.
Reduction: Reduced derivatives of the triazole ring or the propanamide moiety.
Substitution: Substituted triazole derivatives with various functional groups replacing the bromo group.
Scientific Research Applications
3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Triazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties. This compound can be studied for its potential biological effects and mechanisms of action.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: The triazole ring can interact with enzyme active sites, inhibiting their activity and affecting metabolic pathways.
Interacting with Receptors: The compound may bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Disrupting Cellular Processes: The compound may interfere with cellular processes such as DNA replication, protein synthesis, and cell division, leading to cytotoxic effects.
Comparison with Similar Compounds
Structural Analogues
The compound is compared to three structurally related derivatives (Table 1):
Key Observations :
- Halogen Effects: The bromine atom in the target compound increases molecular weight and polarizability compared to the non-halogenated analogue . Bromine’s larger atomic radius and lower electronegativity (vs. chlorine) may alter electronic distribution, affecting reactivity in nucleophilic substitutions or π-stacking interactions .
- Triazoles are more resistant to metabolic degradation, a trait valuable in drug design .
Solid-State Interactions
highlights that triazole derivatives form self-assembled dimers via O···π-hole tetrel bonding.
Stereochemical Considerations
The (3R) and (3S) configurations in analogues suggest chirality at the propanamide’s C3 position. Stereochemistry could significantly affect binding to biological targets, though specific data are absent in the evidence.
Biological Activity
3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features, including a triazole ring and an amide functional group. This article explores its biological activity, potential applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNO, with a molecular weight of approximately 249.07 g/mol. The presence of the triazole ring is particularly noteworthy as it contributes to the compound's biological activity.
Biological Activity Overview
Compounds containing triazole rings have demonstrated a variety of biological activities, including:
- Antimicrobial : Triazoles are known for their antifungal properties and have been explored as potential treatments for various infections.
- Anticancer : Structural analogs have shown promise in inhibiting cancer cell proliferation.
- Enzyme Inhibition : Triazole derivatives often exhibit inhibitory effects on specific enzymes, which can be beneficial in drug development.
The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with various biological targets. Studies suggest that compounds with similar structures can bind to enzymes or receptors, influencing their activity. Techniques such as surface plasmon resonance and isothermal titration calorimetry are recommended for assessing these interactions quantitatively.
Antimicrobial Activity
Research indicates that triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound can inhibit the growth of various bacterial strains.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| 3-Amino... | C. albicans | 8 µg/mL |
Anticancer Potential
The anticancer properties of triazole derivatives have been extensively studied. For example, a related compound demonstrated an IC value of less than 10 µM against various cancer cell lines.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound Name | Cell Line | IC (µM) |
|---|---|---|
| Compound C | HeLa | 5.0 |
| Compound D | MCF7 | 7.5 |
| 3-Amino... | A549 | 9.0 |
Q & A
Advanced Research Question
- Quantum chemical calculations : Density Functional Theory (DFT) models predict electrophilic/nucleophilic sites on the triazole ring, guiding derivatization strategies .
- Molecular docking : Simulations with enzymes (e.g., kinases) identify binding affinities; the bromine atom’s electronegativity enhances halogen bonding with protein residues .
- Reaction path search algorithms : These narrow optimal conditions (e.g., solvent polarity, pH) by integrating experimental data into computational workflows, reducing trial-and-error approaches .
How can discrepancies in biological activity data between studies be systematically addressed?
Advanced Research Question
Contradictions in bioactivity (e.g., IC variations) arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times require standardization .
- Solubility factors : Use co-solvents like DMSO (≤0.1% v/v) to avoid aggregation artifacts .
- Computational validation : Cross-validate experimental IC with docking scores (e.g., AutoDock Vina) to identify outliers .
Methodological Framework :
Replicate studies under harmonized conditions (pH 7.4, 37°C) and apply multivariate analysis to isolate variables affecting activity .
What are the key considerations in designing experiments to study this compound's interaction with biological targets?
Advanced Research Question
- Target selection : Prioritize receptors with conserved binding pockets (e.g., ATP-binding sites in kinases) that accommodate the triazole’s planar structure .
- Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled ATP) to quantify displacement efficiency .
- In vitro-to-in vivo extrapolation (IVIVE) : Adjust dosages based on metabolic stability data from liver microsome assays .
Case Study :
Inhibition of inflammatory pathways (e.g., NF-κB) requires:
- Dose-response curves : Test 0.1–100 μM concentrations to establish EC.
- Cytokine profiling : ELISA-based measurement of TNF-α/IL-6 levels post-treatment .
How does the bromine substituent influence the compound’s physicochemical and biological properties?
Basic Research Question
- Electron-withdrawing effects : The bromine atom increases the triazole ring’s electrophilicity, enhancing reactivity in nucleophilic substitutions .
- Lipophilicity : LogP increases by ~0.5 units compared to non-brominated analogs, improving membrane permeability .
Advanced Analysis :
X-ray crystallography () shows bromine’s role in stabilizing crystal packing via halogen bonds (C-Br⋯O=C, 3.2 Å), which may mimic interactions with biological targets .
What strategies are effective in scaling up synthesis without compromising purity?
Advanced Research Question
- Flow chemistry : Continuous flow reactors improve heat/mass transfer, achieving >90% yield at gram-scale .
- In-line purification : Couple synthesis with HPLC to remove by-products (e.g., unreacted triazole intermediates) .
- DoE (Design of Experiments) : Optimize parameters (e.g., stoichiometry, residence time) using response surface methodology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
